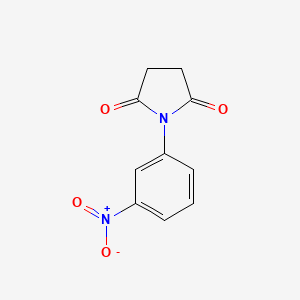
1-(3-Nitrophenyl)pyrrolidine-2,5-dione
Descripción general
Descripción
1-(3-Nitrophenyl)pyrrolidine-2,5-dione, also known as NPPD, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a unique mechanism of action, which makes it a valuable tool for studying various biological processes.
Aplicaciones Científicas De Investigación
Aromatase Inhibition
1-(3-Nitrophenyl)pyrrolidine-2,5-dione and its analogs have been studied for their ability to inhibit enzymes such as human placental aromatase. This inhibition is significant for understanding certain biological processes and potentially for therapeutic applications. Daly et al. (1986) synthesized a series of (aminophenyl)pyrrolidine-2,5-diones, which demonstrated selective, competitive inhibition of the aromatase enzyme system, although the 4-nitrophenyl derivatives exhibited weak, nonselective inhibition (Daly et al., 1986).
Inhibitors of Type 2 5α-Reductase
Research has focused on the synthesis of substituted 3-phenylmethylene pyrrolidine-2,5-diones as inhibitors of type 2 5α-reductase. This enzyme is vital in the conversion of testosterone to dihydrotestosterone and plays a role in certain medical conditions. Nolan et al. (1997) identified compounds with this structure that showed moderate inhibitory effects on the enzyme in human genital skin fibroblasts (Nolan et al., 1997).
Corrosion Inhibition
This compound derivatives have been studied for their role in inhibiting the corrosion of metals. Zarrouk et al. (2015) synthesized new 1H-pyrrole-2,5-dione derivatives, which showed effective corrosion inhibition for carbon steel in hydrochloric acid medium. These studies are essential for industrial applications where metal corrosion is a significant concern (Zarrouk et al., 2015).
Synthesis of Functionalized Derivatives
The synthesis of this compound derivatives has been explored for various functional applications. Ali et al. (2015) achieved the synthesis of 4-substituted derivatives through addition reactions, highlighting the compound's versatility in organic synthesis (Ali et al., 2015).
Antibacterial, Antifungal, and Antimalarial Activities
Pyrrolidine derivatives have been synthesized and evaluated for their potential antibacterial, antifungal, antimalarial, and antitubercular activities. Haddad et al. (2015) reported that certain spiro[pyrrolidin-2,3′-oxindoles] showed good activities comparable to standard drugs in these categories, indicating potential for pharmaceutical development (Haddad et al., 2015).
Synthesis of Disubstituted Pyrrolidine-2,5-diones
A new method for synthesizing 3,4-disubstituted 1-hydroxy-pyrrolidine-2,5-diones has been developed, as reported by Ilieva et al. (2012). This method offers a simplified and convenient procedure for producing these compounds, which could have various applications (Ilieva et al., 2012).
Propiedades
IUPAC Name |
1-(3-nitrophenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c13-9-4-5-10(14)11(9)7-2-1-3-8(6-7)12(15)16/h1-3,6H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPYFJTUOESMJPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50357955 | |
| Record name | 1-(3-nitrophenyl)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50357955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
31036-66-5 | |
| Record name | 1-(3-nitrophenyl)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50357955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzoic acid, 3-[[[2-(1-methylethyl)phenoxy]acetyl]amino]-](/img/structure/B3051020.png)


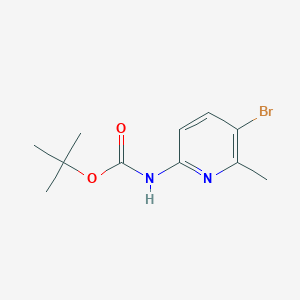

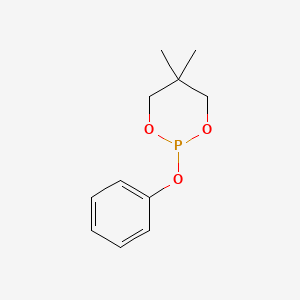

![3,9-Bis(2-carbomethoxyethyl)-2,4,8,10-tetroxaspiro[5.5]undecane](/img/structure/B3051034.png)
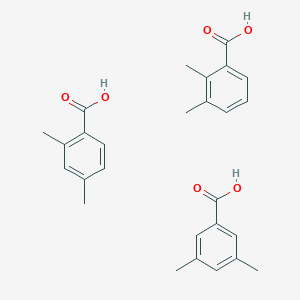

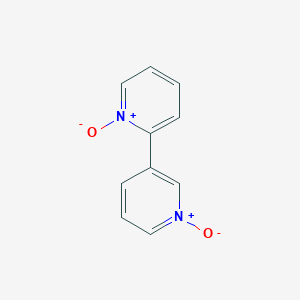
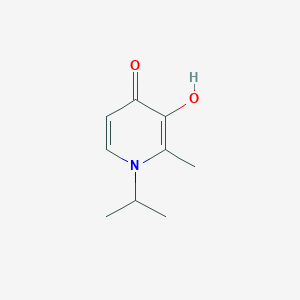
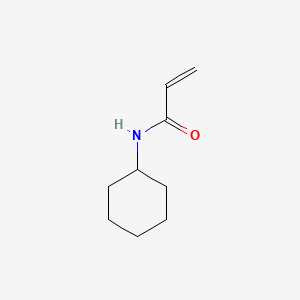
![5-Bromo-2-iodo-benzo[b]thiophene](/img/structure/B3051041.png)